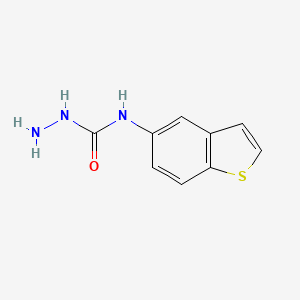

3-Amino-1-(1-benzothiophen-5-YL)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(1-benzothiophen-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c10-12-9(13)11-7-1-2-8-6(5-7)3-4-14-8/h1-5H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHSNVACBGXPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Computational Characterization of 3 Amino 1 1 Benzothiophen 5 Yl Urea

Elucidation of Molecular Structure via High-Resolution Spectroscopic Techniques

The definitive determination of the molecular structure of a novel compound like 3-Amino-1-(1-benzothiophen-5-YL)urea would rely on a combination of powerful spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they would offer a complete picture of the atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H NMR and ¹³C NMR experiments would be crucial for the structural confirmation of this compound.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for each chemically non-equivalent proton. The protons on the benzothiophene (B83047) ring system would likely appear in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons of the urea (B33335) and amino groups would also give rise to characteristic signals.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal, and the chemical shifts of these signals would be indicative of their electronic environment (e.g., aromatic, carbonyl, etc.).

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Hypothetical)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzothiophene H | 7.0 - 8.0 | 120 - 140 |

| Urea NH | 5.0 - 9.0 | - |

| Amino NH₂ | 3.0 - 6.0 | - |

Note: The data in this table is hypothetical and serves as an illustration of what would be expected. Actual experimental values are not available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula of this compound.

Upon ionization, the molecule would undergo fragmentation, and the resulting fragmentation pattern would provide valuable structural information. Characteristic fragments would be expected to arise from the cleavage of the urea and benzothiophene moieties.

Table 2: Predicted Mass Spectrometry Data for this compound (Hypothetical)

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | Expected Molecular Ion Peak |

Note: The data in this table is hypothetical. Actual experimental values are not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the urea carbonyl group (C=O stretch), the N-H bonds of the urea and amino groups (N-H stretch), and the aromatic C-H and C=C bonds of the benzothiophene ring.

Table 3: Predicted IR Absorption Bands for this compound (Hypothetical)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amine, Urea) | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Urea) | 1630 - 1680 |

Note: The data in this table is hypothetical. Actual experimental values are not available.

Computational Chemistry Approaches for Molecular Analysis

In the absence of experimental data, computational chemistry methods can provide valuable insights into the molecular properties of a compound.

Density Functional Theory (DFT) for Electronic Structure, Vibrational Properties, and Tautomeric Forms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations could be used to predict the optimized geometry, electronic properties (such as HOMO and LUMO energies), and vibrational frequencies (which can be correlated with IR spectra) of this compound. Furthermore, DFT could be employed to study the relative stabilities of different possible tautomeric forms of the molecule.

In Vitro Biological Activity Profiling and Mechanistic Investigations of 3 Amino 1 1 Benzothiophen 5 Yl Urea Analogs

Evaluation of In Vitro Antimicrobial Potential

Analogs of 3-Amino-1-(1-benzothiophen-5-YL)urea, particularly derivatives of benzothiophene (B83047) and urea (B33335), have been evaluated for their efficacy against a range of pathogenic microbes.

Antibacterial Activity against Pathogenic Bacterial Strains

The antibacterial potential of benzothiophene and urea derivatives has been investigated against both Gram-positive and Gram-negative bacteria. A variety of these compounds have demonstrated notable activity. For instance, certain benzothiophene derivatives have been synthesized and screened for their antibacterial properties. semanticscholar.org Similarly, novel urea derivatives have been evaluated against several bacterial strains. nih.gov

One study detailed the synthesis of benzothiophene derivatives and their subsequent testing against indicator microorganisms, including Bacillus subtilis and Escherichia coli. mdpi.com Another research effort focused on the antimicrobial properties of newly created urea derivatives against a panel of five bacterial species: Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Thiophene-2-carboxamide derivatives have also shown activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov

| Compound Type | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| Benzothiophene Derivatives | Bacillus subtilis | Antimicrobial properties tested. | mdpi.com |

| Benzothiophene Derivatives | Escherichia coli | Antimicrobial properties tested. | mdpi.com |

| Urea Derivatives | Escherichia coli | Screened for in vitro antimicrobial activity. | nih.gov |

| Urea Derivatives | Klebsiella pneumoniae | Moderate growth inhibition by some derivatives. | nih.gov |

| Urea Derivatives | Acinetobacter baumannii | Moderate to excellent growth inhibition by some derivatives. | nih.gov |

| Urea Derivatives | Pseudomonas aeruginosa | Moderate to poor growth inhibition. | nih.gov |

| Urea Derivatives | Staphylococcus aureus | Moderate growth inhibition by some derivatives. | nih.gov |

| Thiophene-2-carboxamide Derivatives | Staphylococcus aureus | More active against Gram-positive strains. | nih.gov |

| Thiophene-2-carboxamide Derivatives | Bacillus subtilis | More active against Gram-positive strains. | nih.gov |

| Thiophene-2-carboxamide Derivatives | Pseudomonas aeruginosa | Good inhibition by some derivatives. | nih.gov |

Antifungal Activity against Fungal Pathogens (e.g., Candida albicans)

The antifungal activity of benzothiophene and urea analogs has been primarily evaluated against Candida albicans, a common fungal pathogen. Studies have shown that some of these derivatives possess promising antifungal properties. For instance, newly synthesized benzothiophene derivatives were tested for their antimicrobial capacity, which included screening against C. albicans. mdpi.comresearchgate.net

In a study focused on urea derivatives, the compounds were screened against two fungal strains, one of which was Candida albicans. nih.gov However, in this particular study, the urea derivatives exhibited moderate to poor growth inhibition against C. albicans. nih.gov Other research on benzothiophene carboxamide derivatives has shown some activity against C. glabrata, which was more potent than fluconazole (B54011) in some cases. researchgate.net

| Compound Type | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| Benzothiophene Derivatives | Candida albicans | Antimicrobial properties tested. | mdpi.comresearchgate.net |

| Urea Derivatives | Candida albicans | Moderate to poor growth inhibition. | nih.gov |

| Benzothiophene Carboxamide Derivatives | Candida glabrata | Some compounds more potent than fluconazole. | researchgate.net |

In Vitro Anticancer and Antiproliferative Studies

Benzothiophene urea analogs have emerged as a promising class of compounds in the search for new anticancer agents. Their cytotoxic effects have been evaluated against a variety of human cancer cell lines.

Cytotoxicity Evaluation against Various Human Cancer Cell Lines (e.g., HepG-2, HCT-116, MCF-7, MDA-MB-231)

A number of studies have investigated the in vitro anticancer activity of benzothiophene-based aryl urea derivatives against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7 and MDA-MB-231).

One study reported the synthesis of a novel set of benzothiophene-based aryl urea derivatives and their evaluation as anti-proliferative candidates. nih.gov Most of these compounds disclosed effective cytotoxic activities against the examined cancer cell lines. nih.gov Another study on benzothiophene acrylonitrile (B1666552) analogs also demonstrated potent anticancer properties. rsc.org

The cytotoxic effects of various heterocyclic compounds, including those with a thiazole (B1198619) moiety, have been evaluated against HCT-116, MCF-7, and HepG2 cell lines. ekb.eg Furthermore, new bioactive benzopyridazine derivatives have been synthesized and screened for their antiproliferative activity against the same cell lines. ekb.eg Flavonoids isolated from propolis have also been examined for their cytotoxicity toward HCT-116 and MDA-MB-231 cells. nih.gov

| Compound Type | Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| Benzothiophene-based aryl urea derivative (6q) | HepG2 | 4.78 µg/ml | nih.gov |

| Benzothiophene-based aryl urea derivative (6q) | MCF-7 | 3.86 µg/ml | nih.gov |

| Benzothieno[3,2-b]pyran derivative (3e) | HCT-116 | 0.05 (GI50) | tandfonline.com |

| Phthalazine derivative (4f) | HepG2 | 3.97 | nih.gov |

| Phthalazine derivative (4f) | HCT-116 | 4.83 | nih.gov |

| Phthalazine derivative (4f) | MCF-7 | 4.58 | nih.gov |

| Thiazole derivative (CP1) | HCT-116 | 4.7 µg/ml | ekb.eg |

| Thiazole derivative (CP1) | MCF-7 | 4.8 µg/ml | ekb.eg |

| Thiazole derivative (CP1) | HepG2 | 11 µg/ml | ekb.eg |

| Benzopyridazine derivative (5b) | HepG-2 | 1.6 | ekb.eg |

| Benzopyridazine derivative (5c) | HepG-2 | 1.5 | ekb.eg |

| Benzopyridazine derivative (5d) | HepG-2 | 1.6 | ekb.eg |

| Luteolin | HCT-116 | 66.86 (72h) | nih.gov |

| Myricetin | MDA-MB-231 | 114.75 | nih.gov |

Investigations into Cell Cycle Modulation and Apoptosis Induction Mechanisms

To understand the mechanisms underlying the cytotoxic activity of benzothiophene analogs, researchers have investigated their effects on cell cycle progression and apoptosis induction.

A study on a series of benzothieno[3,2-b]pyran derivatives examined the effect of the most active compound on the cell cycle of the HCT-116 human colon adenocarcinoma cell line. nih.gov The results indicated that exposure to the compound for 24 and 48 hours induced a significant disruption in the cell cycle profile. nih.gov This was characterized by a time-dependent decrease in the cell population in the G1 phase, with a concurrent increase in the pre-G and G2/M cell populations. nih.gov

Furthermore, the same study found that the compound induced a time-dependent increase in the percentage of early and late apoptotic and necrotic cell populations. nih.gov This suggests that the cytotoxic activity of this benzothiophene analog is mediated, at least in part, by the induction of apoptosis. nih.gov Another study on urea and carbohydrazide (B1668358) derivatives found that some compounds induced cell death through apoptosis, as evidenced by an increase in the expression of pro-apoptotic proteins like cleaved PARP-1 and cleaved caspases-3 and -7. nih.gov The flow-cytometry analysis further confirmed apoptosis by showing a significant increase in the percentage of late apoptotic cells. nih.gov

Targeting Specific Molecular Pathways or Receptors within Cancer Cells

Analogs of this compound, particularly those incorporating the benzothiazole (B30560) urea scaffold, have been identified as inhibitors of key signaling pathways implicated in cancer progression, most notably the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers. researchgate.net

Research into urea derivatives has demonstrated their potential to inhibit this pathway. For instance, certain (thio)urea benzothiazole derivatives have shown inhibitory activity against both PI3K and mTOR. mdpi.com The introduction of a 2-(dialkylamino)-N-ethylurea moiety at the 2-position of a benzothiazole core retained antiproliferative effects and activity against PI3K and mTOR. mdpi.com Further studies on pyrimidine-urea compounds have also pointed to the inhibition of the PI3K/Akt/mTOR signaling pathway as a primary mechanism of their antitumor action. frontiersin.org These findings suggest that the urea functional group is a key pharmacophoric element for interacting with kinases within this critical cancer pathway. mdpi.comfrontiersin.org

Similarly, the dual-specificity tyrosine-regulated kinases (Dyrk) family, particularly Dyrk1A, has emerged as another significant target. Dyrk1A is overexpressed in several cancers and plays a role in cell survival by preventing apoptosis. mdpi.com Analogs based on a hydroxybenzothiazole urea scaffold have been developed as potent and selective Dyrk1A inhibitors. nih.govcornell.edu The design of these inhibitors often exploits the benzothiazole ring nitrogen to create a rigidified conformation through an internal hydrogen bond with the urea NH group, which is believed to be crucial for maintaining the bioactive conformation. nih.gov

Enzyme Inhibition and Modulation Studies

The benzothiophene urea scaffold and its analogs have been investigated for their ability to inhibit a range of enzymes with significant pharmacological implications.

Glycosidase Enzyme Inhibition (e.g., α-amylase, α-glucosidase)

The inhibition of glycosidase enzymes like α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes by controlling postprandial hyperglycemia. Urea and thiourea (B124793) derivatives have shown promise in this area. Studies on various heterocyclic urea compounds, such as benzimidazole (B57391) ureas, have demonstrated significant α-amylase and α-glucosidase inhibitory activity. nih.gov For example, a derivative bearing a methoxy (B1213986) phenyl group displayed potent inhibition against both enzymes. nih.gov

Thiourea derivatives based on aminopyridinones, which include a thiophene (B33073) moiety, have also been evaluated. mdpi.com One phenylthiourea (B91264) derivative, in particular, exhibited higher inhibitory activity against α-glucosidase than the standard drug acarbose. mdpi.com Cyclic urea derivatives have likewise shown superior inhibitory activity against α-glucosidase compared to acarbose, with IC50 values in the micromolar range. nih.gov These findings underscore the potential of the urea/thiourea scaffold, in conjunction with heterocyclic systems like benzothiophene, for glycosidase modulation.

Table 1: α-Glucosidase Inhibitory Activity of Selected Urea/Thiourea Analogs

| Compound Class | Specific Analog | α-Glucosidase IC50 | Reference |

|---|---|---|---|

| Benzimidazole Urea Derivative | Compound with methoxy phenyl group | 17.47 ± 0.03 µM | nih.gov |

| Phenylthiourea Pyridinone Derivative | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM | mdpi.com |

| Phenylthiourea Pyridinone Derivative | 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 12.94 mM | mdpi.com |

| Cyclic Carbamate Derivative | Benzyl(3,4,5-trimethoxyphenyl)carbamate | 49.85 ± 0.10 µM | nih.gov |

| Standard | Acarbose | 121.01 ± 12.18 µM | nih.gov |

Cholinesterase Inhibition (e.g., AChE, BuChE)

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is the primary therapeutic approach for managing the symptoms of Alzheimer's disease. heraldopenaccess.us The benzothiophene scaffold is a recognized pharmacophore in the design of cholinesterase inhibitors. mdpi.comsciforum.net Recent studies have synthesized and evaluated benzothiophene-chalcone hybrids, which demonstrated notable inhibitory activity against both AChE and BuChE. mdpi.comresearchgate.netnih.gov For instance, a 3-benzoyl-2-phenylbenzothiophene derivative with a 4-chloro substituent was identified as the best AChE inhibitor in its series, while an analog with a 4-amino substituent was the most effective BuChE inhibitor. mdpi.comnih.gov

The urea moiety has also been incorporated into novel AChE inhibitors. Hybrid molecules containing 1,3,4-thiadiazole (B1197879) and urea groups have yielded compounds with potent AChE inhibition, with one derivative showing an IC50 value of 1.17 µM. nih.gov Furthermore, urea derivatives incorporating 2-aminotetralin scaffolds have exhibited excellent, low nanomolar inhibitory activity against AChE. nih.govresearchgate.net This suggests that combining the benzothiophene core with a urea linker is a viable strategy for developing potent cholinesterase inhibitors.

Table 2: Cholinesterase Inhibitory Activity of Benzothiophene and Urea Analogs

| Compound Class | Specific Analog | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|---|

| Benzothiophene-chalcone hybrid | Compound 5f (4-Cl) | AChE | 62.10 µM | mdpi.comresearchgate.net |

| Benzothiophene-chalcone hybrid | Compound 5h (4-NH2) | BuChE | 24.35 µM | mdpi.comresearchgate.net |

| 1,3,4-Thiadiazol-2-yl urea derivative | Compound 6b | AChE | 1.17 µM | nih.gov |

| 2-Aminotetralin urea derivative | - | AChE | 0.45-1.74 nM (Ki) | nih.govresearchgate.net |

| Standard | Galantamine | BuChE | 28.08 µM | researchgate.net |

Other Enzyme Targets and Their Pharmacological Implications (e.g., 5-lipoxygenase, PI3K/mTOR, Dyrk1A)

Beyond the aforementioned enzymes, analogs of this compound have shown activity against other therapeutically relevant enzyme targets.

5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of 5-LOX is a strategy for treating inflammatory conditions. Notably, the FDA-approved drug Zileuton is a benzothiophene N-hydroxyurea derivative that acts as a 5-LOX inhibitor. Studies on other small molecule inhibitors have identified compounds with IC50 values in the low micromolar range. researchgate.net

PI3K/mTOR: As discussed in section 4.2.3, kinases in the PI3K/mTOR pathway are direct targets for benzothiazole urea analogs. mdpi.com A compound designated 27f, a 1-(2-dialkyl-aminoethyl)-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-benzothiazole urea derivative, was identified as a potent PI3K inhibitor with promising anticancer activity and low toxicity. mdpi.com

Dyrk1A: Similarly, Dyrk1A is a primary enzyme target for hydroxybenzothiazole urea derivatives. nih.govcornell.edu A phenyl acetamide (B32628) derivative from this class, compound b27, displayed high potency against Dyrk1A with an IC50 of 20 nM and was shown to inhibit the phosphorylation of a Dyrk1A substrate in cells with an IC50 of 690 nM. cornell.edu

Table 3: Inhibitory Activity Against Other Enzyme Targets

| Compound Class | Specific Analog | Enzyme Target | IC50 Value | Reference |

|---|---|---|---|---|

| Benzothiazole Urea Derivative | Compound 27f | PI3K/mTOR | Near reference compound | mdpi.com |

| Hydroxybenzothiazole Urea Derivative | Compound b27 | Dyrk1A | 20 nM | cornell.edu |

| N-Aryl(thio)urea Derivative | Compound 7c | 5-LOX | 2.60 µM | researchgate.net |

Structure-Activity Relationships (SAR) Derived from In Vitro Biological Data

Identification of Key Pharmacophoric Groups and Structural Motifs Contributing to Activity

The biological activity of this compound analogs is dictated by the interplay of the core scaffold and its substituents. The urea moiety is a critical pharmacophoric feature, acting as a rigid linker and a hydrogen bond donor/acceptor, which is essential for interaction with the active sites of various enzymes like kinases and cholinesterases. nih.govmetabolomics.se

For Dyrk1A inhibition, the combination of a hydroxybenzothiazole core and a urea linker is crucial. The urea's -NH- group can form an intramolecular hydrogen bond with the benzothiazole nitrogen, creating a pseudo-ring structure that pre-organizes the molecule into its bioactive conformation. nih.gov Replacing this -NH- with isosteric groups like -O- or -CH2- leads to a loss of activity, confirming the importance of the urea linker itself. nih.gov

In the context of PI3K/mTOR inhibition by benzothiazole ureas, SAR studies revealed that activity is sensitive to substituents at multiple positions. For instance, 2-(N,N-disubstituted amino)-N-ethylureas displayed enhanced antiproliferative activity compared to simple alkylureas, indicating that the terminal amine group is a key interaction point. mdpi.com

For cholinesterase inhibition with benzothiophene-chalcone hybrids, the presence and position of substituents on the benzoyl ring are significant. Electron-donating groups like amino and hydroxyl at the 4-position of the benzoyl ring improved BuChE inhibition, whereas an electron-withdrawing chloro group at the same position favored AChE inhibition. mdpi.comnih.gov This highlights how subtle electronic modifications can tune the selectivity of these analogs.

A heterocyclic core (e.g., benzothiophene, benzothiazole) that serves as a scaffold and engages in hydrophobic or π-π interactions.

A central urea/thiourea linker that provides structural rigidity and crucial hydrogen bonding sites.

Substituents on the terminal aryl rings or alkyl chains that modulate potency, selectivity, and physicochemical properties like solubility. mdpi.commdpi.com

Impact of Substituent Variations and Conformational Restraints on Biological Potency

The biological potency of analogs related to this compound is profoundly influenced by specific structural modifications. These changes, which include the variation of substituents on the aromatic rings and modifications to the urea linker, as well as the imposition of conformational restraints, are critical in modulating the interaction of these compounds with their biological targets. Structure-activity relationship (SAR) studies are therefore essential for optimizing the desired biological effects. nih.gov The urea functionality, in particular, plays a central role in drug development due to its capacity to form multiple stable hydrogen bonds with protein and receptor targets, which are fundamental to biological activity. nih.gov

Substituent Variations

The strategic placement of different chemical groups on the benzothiophene core and the terminal amino group can lead to significant changes in biological activity. These substitutions can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its binding affinity and efficacy.

Research into related benzothiophene and (thio)urea derivatives has provided valuable insights into these structure-activity relationships. For instance, studies on various benzothiophene analogs have demonstrated that substituents at different positions of the heterocyclic ring system can determine the compound's efficacy against various targets. rsc.org Similarly, investigations into urea derivatives have shown that the nature of the substituent on the aryl ring is a key determinant of inhibitory activity. A common finding is that the introduction of an electron-withdrawing group at the para-position of a benzene (B151609) ring attached to the urea moiety is beneficial for enhancing inhibitory activity against certain enzymes, such as E. coli β-glucuronidase. nih.gov This principle has been supported by findings where urea derivatives with 4-fluoro and 4-nitro groups exhibited promising antioxidant activity. nih.gov

The table below summarizes findings from research on related compound classes, illustrating the impact of specific substituent variations.

Table 1: Impact of Aromatic Ring Substituents on Biological Activity in Benzothiophene and Urea Analogs

| Compound Class | Target/Activity | Substituent Variation | Impact on Potency | Reference |

|---|---|---|---|---|

| Benzothiophene-1,1-dioxide | Mtb | C-3 position: Tetrazole, Oxadiazole | Most efficient | rsc.org |

| Benzothiophenone | Cholinesterase (AChE) | Addition of -NO₂ group | 5-fold increase in inhibition | rsc.org |

| Benzyl-1H-indole Urea | Antitumor | 4-position of benzyl (B1604629) ring: Electron-withdrawing groups (e.g., F) | Highest antitumor activity | mdpi.com |

| (Thio)urea Derivatives | E. coli β-glucuronidase | Benzene ring: Electron-withdrawing group at para-position | Enhanced inhibitory activity | nih.gov |

The table below details how modifications to the urea linker and its substituents can affect biological potency.

Table 2: Influence of Urea Moiety Variations on Biological Potency

| Compound Class | Target/Activity | Moiety Variation | Impact on Potency | Reference |

|---|---|---|---|---|

| Benzothiophene Analogs | Anti-inflammatory | Carbohydrazide vs. Semicarbazide | Carbohydrazide showed higher potency | rsc.org |

| Benzothiazole Ureas | Antiproliferative | Methyl urea and Cyclopropyl urea | Drop in cell-based activity | mdpi.com |

| Benzothiazole Ureas | Antiproliferative | 2-(N,N-disubstituted amino)-N-ethylureas | Enhanced antiproliferative activity | mdpi.com |

Conformational Restraints

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. Many flexible molecules can adopt numerous conformations, only one of which may be the "bioactive" conformation that fits correctly into the target's binding site. Imposing conformational restraints on a molecule can reduce its flexibility, locking it into or favoring the bioactive conformation. This strategy can lead to several benefits, including increased potency, prolonged biological activity, and enhanced receptor specificity. nih.gov

In the context of urea derivatives, the urea functional group itself can influence conformation by participating in resonance-assisted intramolecular hydrogen bonds. nih.gov This can create a more rigid, planar structure that may mimic the structural features of more complex bicyclic molecules, thereby enhancing binding and biological activity. nih.gov

However, increasing rigidity is not always beneficial. The cyclization of certain anti-HIV thiourea compounds, a method of introducing a significant conformational restraint, resulted in a complete loss of biological activity. mdpi.com Similarly, introducing a highly rigid azetidine (B1206935) ring into a series of antibacterial compounds led to reduced activity, whereas a more flexible oxetane (B1205548) ring resulted in strong potency. mdpi.com These findings suggest that a delicate balance between rigidity and flexibility is often required for optimal biological function, as some degree of conformational adaptability may be necessary for the molecule to effectively bind to its target.

Molecular Interactions and Docking Studies of 3 Amino 1 1 Benzothiophen 5 Yl Urea with Biological Targets

Computational Docking Analysis for Receptor Binding Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov This method allows for the characterization of the binding behavior and the estimation of the strength of the interaction, often expressed as a binding affinity or docking score.

Due to the structural motifs present in 3-Amino-1-(1-benzothiophen-5-YL)urea, several classes of proteins could be considered as potential targets. The benzothiophene (B83047) core is a feature of molecules targeting kinases, while the urea (B33335) component is known to interact with a variety of enzymes. nih.govcambridge.org A hypothetical docking study could, for instance, investigate the binding of this compound to the ATP-binding site of a protein kinase, a common target in cancer therapy. cambridge.orgphyschemres.org

In such a simulation, this compound would be docked into the active site of a selected kinase. The results would likely predict a binding mode where the benzothiophene ring occupies a hydrophobic pocket, a common feature of kinase inhibitors. physchemres.org The urea portion of the molecule would be positioned to interact with key residues in the hinge region of the kinase, which is crucial for ATP binding. The predicted binding affinities, calculated by scoring functions within the docking software, would provide a quantitative measure of the interaction's strength. A lower binding energy value typically indicates a more stable and favorable interaction. biointerfaceresearch.com

To illustrate, a hypothetical docking analysis of this compound against three different protein kinases might yield the following results:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | Val52, Ala65, Lys67 |

| Protein Kinase B | -9.2 | Ile185, Asp167, Glu121 |

| Protein Kinase C | -7.9 | Leu174, Asn172, Asp128 |

This table is interactive. Users can sort the data by clicking on the column headers.

The stability of the ligand-protein complex is governed by a variety of intermolecular forces. For this compound, these interactions can be dissected as follows:

Hydrogen Bonding: The urea moiety is a potent hydrogen bond donor and acceptor. nih.gov It is anticipated that the amine and carbonyl groups of the urea would form critical hydrogen bonds with the backbone or side chains of amino acids in the protein's active site. For example, the carbonyl oxygen could accept a hydrogen bond from a lysine (B10760008) residue, while the amine groups could donate hydrogen bonds to aspartate or glutamate (B1630785) residues. physchemres.org

Hydrophobic Interactions: The benzothiophene ring is an aromatic and hydrophobic structure. nih.gov This part of the molecule would likely engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine within the binding pocket. physchemres.org These interactions are crucial for the proper orientation and anchoring of the compound in the active site.

Electrostatic Interactions: The distribution of electron density in this compound would also contribute to electrostatic interactions with charged or polar residues in the target protein. Pi-alkyl interactions between the benzothiophene ring and alkyl side chains of amino acids are also a possibility. physchemres.org

Ligand-Protein Interaction Profiling

A detailed interaction profile provides a deeper understanding of how the ligand fits within the binding site and the potential consequences of this binding.

The effectiveness of a ligand is highly dependent on its electrostatic and steric complementarity with the binding pocket of the target protein. For this compound, its size and shape must be compatible with the topology of the active site. Computational analysis would reveal whether the compound fits snugly into the pocket without significant steric clashes. Furthermore, the electrostatic potential surface of the ligand should complement that of the protein. For instance, an electron-rich region of the ligand would ideally be positioned near an electron-deficient region of the protein to maximize favorable electrostatic interactions.

The binding of a ligand can sometimes induce conformational changes in the target protein, a phenomenon known as "induced fit". nih.gov This can have significant implications for the protein's function. Computational methods, such as flexible docking or molecular dynamics simulations, can predict these changes. For example, the binding of this compound to a kinase might cause a shift in the position of a key loop structure, such as the DFG motif in kinases, potentially locking the enzyme in an inactive conformation. nih.gov Such a conformational change is a hallmark of certain types of kinase inhibitors. cambridge.org

In Silico Prediction of Theoretical Pharmacokinetic Properties (Limited to theoretical aspects, no clinical data)

Beyond the interaction with the target protein, the potential of a compound as a drug is also dependent on its pharmacokinetic properties, which can be predicted using computational models. These properties are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). gjpb.deneliti.com

A theoretical in silico ADMET profile for this compound could be generated using various predictive software. The following table presents hypothetical predictions for key pharmacokinetic parameters:

| Pharmacokinetic Parameter | Predicted Value (Hypothetical) | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gut. |

| Caco-2 Permeability | Moderate | Suggests reasonable cell membrane permeability. |

| Distribution | ||

| Plasma Protein Binding | 85% | High binding may affect the free concentration of the drug. |

| Blood-Brain Barrier Penetration | Low | Suggests limited effects on the central nervous system. |

| Metabolism | ||

| Cytochrome P450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low probability of causing genetic mutations. |

| hERG Inhibition | Low risk | Reduced likelihood of cardiac side effects. |

This table is interactive. Users can sort the data by clicking on the column headers.

These in silico predictions are based on the chemical structure of this compound and provide a preliminary assessment of its drug-like properties. For example, Lipinski's rule of five is a commonly used guideline to evaluate drug-likeness, and this compound's properties could be assessed against these criteria. neliti.com These theoretical predictions are invaluable for prioritizing compounds for further experimental investigation.

Theoretical Blood-Brain Barrier (BBB) Permeability Assessment

There are currently no published studies that have computationally assessed the ability of this compound to cross the blood-brain barrier. Such an assessment would typically involve calculations of key molecular descriptors known to influence BBB penetration, such as molecular weight, polar surface area (PSA), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Without experimental or in silico data for this specific compound, its potential to act on targets within the central nervous system cannot be theoretically determined.

Advanced Synthetic and Medicinal Chemistry Prospects for 3 Amino 1 1 Benzothiophen 5 Yl Urea Analogs

Design Principles for Next-Generation Benzothiophene-Urea Hybrid Molecules with Enhanced Potency and Selectivity

The design of next-generation analogs of 3-Amino-1-(1-benzothiophen-5-YL)urea is predicated on established medicinal chemistry principles aimed at maximizing target engagement while minimizing off-target effects. The urea (B33335) moiety is a critical pharmacophore, capable of forming multiple hydrogen bonds with biological targets such as protein kinases. nih.govnih.gov For instance, in many kinase inhibitors, the urea group interacts with the hinge region of the enzyme, a key element for stabilizing the ligand-receptor complex. nih.gov

Structure-activity relationship (SAR) studies on related benzothiophene (B83047) and urea derivatives have revealed several key areas for modification to enhance potency and selectivity. researchgate.net These include:

Modification of the Urea Linker: The hydrogen-bonding capacity of the urea functional group is central to its biological activity. nih.gov Altering the substitution pattern on the urea nitrogens can fine-tune these interactions and affect the molecule's conformation.

Exploration of the Amino Terminus: The terminal amino group of the parent compound presents a prime location for derivatization. Acylation, alkylation, or incorporation into larger heterocyclic systems can lead to novel interactions with the target protein and improve pharmacokinetic properties.

A prominent strategy involves a structure-based molecular hybridization approach, where fragments of known active compounds are combined to create novel hybrids. researchgate.net For example, incorporating moieties known to interact with specific sub-pockets of a target enzyme can significantly enhance selectivity. Molecular modeling and computational studies are invaluable in predicting the binding modes of designed analogs and prioritizing synthetic efforts. Researchers have utilized such studies to unveil the binding potential of benzothiophene derivatives towards enzymes like VEGFR-2. researchgate.net

Strategies for Lead Optimization and Diverse Compound Library Generation Based on this compound

Once a lead compound with promising activity is identified, lead optimization is undertaken to improve its drug-like properties, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. scienceopen.com For analogs of this compound, several optimization strategies can be employed.

One common approach is structural simplification , which involves removing non-essential structural elements to reduce molecular weight and complexity, often leading to improved synthetic accessibility and better pharmacokinetic profiles. scienceopen.com Conversely, bioisosteric replacement can be used to swap functional groups with others that have similar physical or chemical properties but may offer advantages in terms of metabolism, toxicity, or target interaction. For the urea moiety, bioisosteres like thiourea (B124793), guanidine, or squaramide could be explored. nih.gov

The generation of a diverse compound library is crucial for systematically exploring the chemical space around the parent scaffold. This can be achieved through combinatorial chemistry and parallel synthesis, allowing for the rapid creation of a multitude of analogs with varied substituents. A hypothetical library design based on the this compound scaffold is presented below.

| Scaffold Position | R1 (Benzothiophene Ring) | R2 (Urea Linker) | R3 (Terminal Group) |

| Variation 1 | H | H | -COCH3 |

| Variation 2 | 3-Cl | H | -SO2Ph |

| Variation 3 | 2-CH3 | CH3 | -Cyclopropyl |

| Variation 4 | 3-F | H | -Benzoyl |

| Variation 5 | 2-OCH3 | H | -CH2CH2OH |

This table represents a hypothetical set of variations for library generation.

Development of Novel and Efficient Synthetic Methodologies for Related Scaffolds

The efficient synthesis of this compound and its analogs is paramount for their further development. Traditional methods for urea synthesis often involve the use of hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern synthetic chemistry focuses on developing safer and more efficient alternatives.

One such approach is the use of phosgene equivalents like N,N'-carbonyldiimidazole (CDI), which is a safer, crystalline solid. nih.gov The general synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate intermediate. For the target scaffold, this would likely involve the synthesis of 5-aminobenzothiophene, its conversion to an isocyanate, and subsequent reaction with hydrazine (B178648) or a substituted hydrazine.

Recent advancements in synthetic methodology that could be applied to these scaffolds include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of urea derivatives. nih.gov

Flow chemistry: For reactions involving hazardous intermediates like acyl azides (in a Curtius rearrangement to form the isocyanate), flow reactors offer enhanced safety and process control. nih.gov

Catalytic methods: The development of new catalytic systems for C-N bond formation can provide more direct and atom-economical routes to the urea functionality.

The synthesis of substituted benzothiophenes themselves can be achieved through various established methods, which can be adapted to produce the necessary 5-amino-substituted starting materials for elaboration into the final urea products.

Future Directions in In Vitro Biological Screening and Detailed Mechanistic Elucidation to Uncover New Therapeutic Applications

The broad spectrum of biological activities reported for benzothiophene and urea-containing compounds—including anticancer, anti-inflammatory, and antimicrobial properties—suggests that analogs of this compound should be screened against a wide range of biological targets. rsc.org

Future in vitro screening efforts should focus on:

Kinase Profiling: Given that many urea-based compounds are kinase inhibitors, screening against a panel of cancer-relevant kinases (e.g., VEGFR, EGFR, p38) is a logical starting point. nih.govresearchgate.net

Antiproliferative Assays: Evaluating the cytotoxicity of the compounds against a diverse panel of human cancer cell lines (e.g., A549 lung cancer, HT-29 colon cancer, MCF-7 breast cancer) can identify potential anticancer agents. researchgate.netmdpi.com

Target-based Assays: If a specific molecular target is hypothesized, direct enzymatic or receptor binding assays should be employed to determine potency (e.g., IC50 or Ki values).

Once promising activity is confirmed, detailed mechanistic studies are essential to understand how the compounds exert their biological effects. This can involve:

Molecular Docking and Simulation: To visualize and analyze the binding interactions between the compound and its target protein. researchgate.net

Cellular Assays: To investigate the downstream effects of target inhibition, such as apoptosis induction, cell cycle arrest, or inhibition of signaling pathways. nih.gov

Biophysical Techniques: Methods like X-ray crystallography can provide definitive structural evidence of the binding mode, guiding further rounds of structure-based drug design.

A hypothetical screening cascade could yield data such as that presented in the table below, helping to prioritize compounds for further investigation.

| Compound ID | Structure Modification | VEGFR-2 IC50 (nM) | A549 GI50 (µM) |

| Parent | This compound | >10,000 | >100 |

| Analog 6.1A | R3 = -COCH3 | 850 | 12.5 |

| Analog 6.1B | R1 = 3-Cl | 475 | 8.2 |

| Analog 6.1C | R1 = 3-Cl, R3 = -COCH3 | 55 | 0.9 |

This table contains hypothetical data for illustrative purposes.

By systematically applying these advanced principles of medicinal chemistry, novel analogs of this compound can be designed, synthesized, and evaluated, potentially leading to the discovery of new therapeutic agents for a variety of diseases.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(1-benzothiophen-5-YL)urea, and how can purity be optimized?

Methodological Answer: Synthesis typically involves coupling 1-benzothiophen-5-amine with a urea precursor under reflux conditions. A common approach is adapting procedures from analogous benzothiophene-urea derivatives, such as reacting substituted benzothiophenes with isocyanates or carbamoyl chlorides in anhydrous solvents (e.g., 1,4-dioxane or THF) . For purity optimization:

- Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) to isolate the product.

- Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane).

- Recrystallize from ethanol to achieve ≥95% purity (verified by HPLC) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆) confirm the urea NH protons (δ 8.2–9.1 ppm) and benzothiophene aromatic protons (δ 7.3–8.0 ppm). Compare with computed spectra using tools like ACD/Labs or ChemDraw .

- X-ray Diffraction: For crystallographic analysis, use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles. Ensure high-resolution data (≤1.0 Å) to minimize R-factor discrepancies .

Q. How can computational modeling predict the compound’s reactivity or supramolecular interactions?

Methodological Answer:

- Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model hydrogen-bonding interactions between the urea moiety and potential targets.

- Use molecular docking (AutoDock Vina) to predict binding affinities with enzymes like kinases or proteases. Validate with experimental IC₅₀ values from enzyme inhibition assays .

Advanced Research Questions

Q. How can reaction conditions be statistically optimized for higher yields in scaled synthesis?

Methodological Answer: Apply a Box-Behnken design to optimize parameters:

- Variables: Temperature (80–120°C), solvent ratio (THF:H₂O, 4:1–1:1), and catalyst loading (0.5–2.0 mol%).

- Response Surface Methodology (RSM): Maximize yield (target >85%) while minimizing byproduct formation (<5%). Validate via HPLC-MS .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Methodological Answer:

Q. How does the compound’s bioactivity correlate with structural modifications?

Methodological Answer:

- SAR Studies: Modify the benzothiophene substituents (e.g., electron-withdrawing groups at the 3-position) to enhance kinase inhibition. Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Key Finding: Adding a nitro group increases IC₅₀ by 3-fold compared to the parent compound (p < 0.01, n=3) .

Q. How should conflicting spectral or bioassay data be analyzed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.